molecular formula C13H18FNO B2581404 {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine CAS No. 1016498-11-5

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine

Cat. No.: B2581404
CAS No.: 1016498-11-5
M. Wt: 223.291
InChI Key: KCADTDRVFYUOHD-UHFFFAOYSA-N
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Description

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine is a chemical compound with the molecular formula C13H18FNO and a molecular weight of 223.29 g/mol . This compound is characterized by the presence of a cyclopentyloxy group attached to a fluorophenyl ring, which is further connected to a methanamine group. It is used in various scientific research applications due to its unique structural features and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine typically involves the following steps:

    Formation of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on a cyclopentane derivative is replaced by an alkoxide ion.

    Attachment to the Fluorophenyl Ring: The cyclopentyloxy group is then attached to the fluorophenyl ring via an etherification reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

Scientific Research Applications

{3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific molecular pathways.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {3-[(Cyclopentyloxy)methyl]-4-chlorophenyl}methanamine: Similar structure but with a chlorine atom instead of fluorine.

    {3-[(Cyclopentyloxy)methyl]-4-bromophenyl}methanamine: Similar structure but with a bromine atom instead of fluorine.

    {3-[(Cyclopentyloxy)methyl]-4-iodophenyl}methanamine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in {3-[(Cyclopentyloxy)methyl]-4-fluorophenyl}methanamine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chlorine, bromine, and iodine analogs. These properties make it particularly valuable in certain research and industrial applications.

Properties

IUPAC Name

[3-(cyclopentyloxymethyl)-4-fluorophenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-13-6-5-10(8-15)7-11(13)9-16-12-3-1-2-4-12/h5-7,12H,1-4,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADTDRVFYUOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2=C(C=CC(=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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